molecular formula C12H15N3O2 B2766929 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956568-62-0

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol

カタログ番号: B2766929
CAS番号: 956568-62-0
分子量: 233.271
InChIキー: VGGDVVLEGHRKHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

2-[5-amino-3-(4-methoxyphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGDVVLEGHRKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino group and the ethanol moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol as a promising anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this pyrazole have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them candidates for further development in cancer therapy .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway. This potential makes it a candidate for treating inflammatory diseases such as arthritis and asthma .

3.1 Anticonvulsant Activity
Studies have also explored the anticonvulsant properties of related pyrazole compounds. The evaluation of these compounds against maximal electroshock-induced seizures has shown promising results, indicating that modifications to the pyrazole ring can enhance anticonvulsant activity .

3.2 Analgesic Effects
In addition to anticancer and anti-inflammatory properties, some derivatives have been tested for analgesic effects. The results suggest that these compounds may provide pain relief by modulating pain pathways in the central nervous system .

Case Studies and Research Findings

StudyFocusFindings
Aziz-ur-Rehman et al., 2018Anticancer agentsDemonstrated cytotoxicity against various cancer cell lines with structural analogs .
Molecular docking studiesAnti-inflammatory activityIdentified potential as a 5-lipoxygenase inhibitor, suggesting therapeutic use in inflammation .
Anticonvulsant screeningAnticonvulsant activityShowed significant activity in seizure models, indicating potential for epilepsy treatment .

作用機序

The mechanism of action of 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

類似化合物との比較

Chemical Identity :

  • IUPAC Name: 2-[5-Amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol
  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • CAS Registry Number : 956568-62-0
  • MDL Number : MFCD08444896

Structural Features: This compound consists of a pyrazole ring substituted at position 3 with a 4-methoxyphenyl group and at position 5 with an amino group. A hydroxyethyl chain (-CH₂CH₂OH) is attached to the pyrazole’s nitrogen at position 1.

Comparison with Structural Analogues

Structural Variations and Key Properties

The following table summarizes structurally related pyrazole derivatives and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 5-Amino, 3-(4-methoxyphenyl) C₁₂H₁₅N₃O₂ 233.27 Amino and methoxy groups enhance solubility and bioactivity.
1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol (4b) No amino group at position 5 C₁₂H₁₄N₂O₂ 230.25 Lacks amino group; used in enantiomer resolution studies.
2-[5-Amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol 4-Iodophenyl at position 3 C₁₁H₁₂IN₃O 345.14 Iodo substitution increases steric bulk and electronegativity. Discontinued.
2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol 3-Chlorophenyl at position 3 C₁₁H₁₂ClN₃O 237.69 Chloro group is electron-withdrawing; alters electronic properties.
2,2-Difluoro-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol Difluoro substitution on ethanol chain C₁₂H₁₂F₂N₂O₂ 266.23 Fluorine enhances metabolic stability; alters conformational flexibility.
Elenestinib Complex structure with fluorophenyl groups C₂₄H₂₅FN₁₀O 488.51 Includes 2-(pyrazol-1-yl)ethanol moiety; used in kinase inhibition.

Physicochemical Properties

  • Solubility: The hydroxyethyl chain and polar substituents (amino, methoxy) improve aqueous solubility compared to non-polar analogues.
  • Electronic Effects :
    • 4-Methoxyphenyl : Electron-donating (resonance effect), stabilizes positive charges.
    • Chloro/Iodo : Electron-withdrawing (inductive effect), alters binding affinity in biological targets .

生物活性

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxyphenyl substituent, contributing to its pharmacological properties.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines, including:

  • Liver Cancer (HepG2)
  • Cervical Cancer (HeLa)

In vitro studies demonstrated that this compound could reduce cell viability significantly, with mean growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells, indicating a promising therapeutic potential against these cancers .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has also been explored. The presence of the methoxy group enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making them suitable candidates for treating inflammatory conditions. Compounds similar to this compound have shown efficacy in reducing inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is vital for optimizing the efficacy of pyrazole derivatives. The following table summarizes key findings from recent studies regarding the SAR of related compounds:

Compound StructureBiological ActivityIC50 Values
5-Amino-PyrazolesAnticancer73–84 mg/mL
Methoxy-substitutedAntioxidantModerate
Alkyl/aryl variantsVariableInactive

This table illustrates how modifications to the core pyrazole structure can influence biological activity, emphasizing the importance of specific substituents like methoxy groups for enhancing therapeutic effects .

Study 1: Anticancer Efficacy

A study conducted on various pyrazole derivatives reported that those with methoxy substitutions exhibited higher antiproliferative activity against breast cancer cells (MDA-MB-231) compared to their unsubstituted counterparts. This highlights the importance of functional groups in enhancing anticancer properties .

Study 2: Inflammation Model

In an animal model of inflammation, a pyrazole derivative similar to this compound demonstrated significant reductions in edema and inflammatory markers when administered at varying doses. The results suggest a dose-dependent response, reinforcing its potential as an anti-inflammatory agent .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Condensation Reaction : Reacting a 1,3-dicarbonyl derivative (e.g., 1-(4-methoxyphenyl)propane-1,3-dione) with hydrazine hydrate or substituted hydrazines under reflux in ethanol or acetic acid .

Functionalization : Introducing the ethanol moiety through nucleophilic substitution or alkylation.

  • Key Variables : Temperature (reflux at ~80°C), solvent polarity (ethanol vs. DMSO), and stoichiometric ratios of reactants.
  • Yield Optimization : Ethanol/acetic acid mixtures improve cyclization efficiency, with yields ~45–60% .

Purification : Column chromatography (silica gel) or recrystallization in ethanol .

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity issues during pyrazole ring formation be addressed?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by:

  • Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct hydrazine attack to the β-carbon of 1,3-diketones .
  • Steric Hindrance : Bulky substituents on the diketone can favor specific regioisomers.
  • Catalytic Additives : Acidic conditions (e.g., glacial acetic acid) enhance cyclization specificity .
  • Validation : Use NMR (¹H and ¹³C) to confirm regiochemistry via coupling constants and NOE experiments .

Structural Elucidation

Q. Q3. What spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for pyrazole and methoxyphenyl groups) and the ethanol moiety (δ 3.5–4.5 ppm for -CH₂OH) .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl in analogous structures) .
    • Software : SHELXL for refinement; hydrogen-bonding networks stabilize crystal packing .
  • IR Spectroscopy : Confirm -OH (3200–3600 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) stretches .

Biological Activity Analysis

Q. Q4. How can researchers hypothesize and validate the biological mechanisms of this compound?

Methodological Answer:

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) to screen against enzymes like COX-2 or kinases, leveraging structural analogs (e.g., pyrazole-based COX-2 inhibitors) .
  • In Vitro Assays :
    • Anti-inflammatory : Measure COX-1/COX-2 inhibition via prostaglandin E₂ ELISA.
    • Antimicrobial : Test MIC values against Gram-positive/negative strains .
  • SAR Studies : Modify the 4-methoxyphenyl or ethanol groups to assess activity changes .

Data Contradictions and Resolution

Q. Q5. How should researchers address discrepancies in reported spectroscopic data or bioactivity results?

Methodological Answer:

  • Source Validation : Cross-check with high-purity samples (HPLC ≥98%) and standardized protocols (e.g., ICH guidelines).
  • Dynamic Effects : Conformational flexibility (e.g., pyrazole ring puckering) may cause NMR signal splitting; use variable-temperature NMR .
  • Bioactivity Variability : Control solvent (DMSO vs. saline), cell lines, and assay conditions (e.g., incubation time) .

Advanced Analytical Techniques

Q. Q6. What advanced methods are recommended for purity assessment and degradation studies?

Methodological Answer:

  • HPLC-MS : Quantify impurities using a C18 column (gradient: water/acetonitrile + 0.1% formic acid) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative byproducts.
  • XRD : Monitor crystallinity changes under stress conditions .

Solubility and Formulation Challenges

Q. Q7. How can solubility limitations in aqueous buffers be overcome for in vitro studies?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Esterify the -OH group to enhance lipophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Toxicity and Safety Profiling

Q. Q8. What methodologies are recommended for preliminary toxicity assessment?

Methodological Answer:

  • In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II.
  • In Vitro Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC₅₀ > 100 μM suggests low toxicity) .
  • Genotoxicity : Ames test for mutagenic potential .

Computational Chemistry Applications

Q. Q9. How can DFT calculations enhance understanding of electronic properties?

Methodological Answer:

  • Optimize Geometry : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential maps.
  • Reactivity Insights : Identify nucleophilic/electrophilic sites for derivatization .
  • Docking Validation : Compare DFT-optimized structures with crystallographic data .

Reproducibility in Multi-Lab Studies

Q. Q10. What steps ensure reproducibility in synthetic and biological protocols?

Methodological Answer:

  • Detailed SOPs : Specify reaction times, solvent grades, and equipment (e.g., rotary evaporator settings).
  • Inter-Lab Calibration : Share reference spectra (NMR, HRMS) via platforms like Zenodo.
  • Negative Controls : Include known inhibitors (e.g., celecoxib) in bioassays for benchmarking .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。